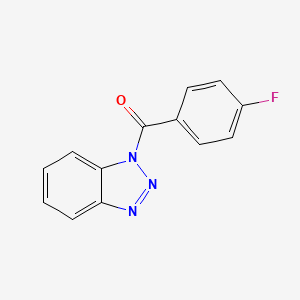

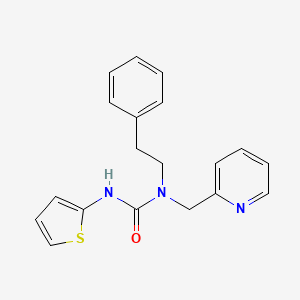

3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazolin-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic space group Pna21 .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) compound was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .Scientific Research Applications

Antiviral Activity

One notable application of 2,4(1H,3H)-pyrimidinedione derivatives, including 3-(4-chlorophenyl)-6-methyl variants, is in antiviral research. These compounds have been found to exhibit substantial antiviral activity, particularly as non-nucleoside inhibitors of the HIV-1 and HIV-2 reverse transcriptase. The structure-activity relationships of these derivatives indicate that specific substitutions can significantly enhance their antiviral efficacy, with some analogues showing extremely high therapeutic indexes and minimal cytotoxicity to target cells (Buckheit et al., 2007).

Synthesis and Characterization

The synthesis and characterization of pyrimidinedione derivatives, including those with chlorophenyl groups, have been a focus of numerous studies. These works explore the preparation of various substituted pyrimidinediones, examining their structural properties and potential as building blocks for more complex compounds. Such studies contribute to understanding the chemistry of these compounds and their potential applications in various fields (Kinoshita et al., 1992).

Applications in Organic Synthesis

These derivatives are also of interest in organic synthesis, particularly in the formation of novel compounds with potential biological applications. Research has shown that reactions involving pyrimidinedione derivatives can yield a variety of products, demonstrating their versatility and importance in synthetic chemistry (Lal & Gidwani, 1993).

Antimicrobial Activity

Some studies have examined the antimicrobial properties of pyrimidinedione derivatives. Synthesized compounds have been evaluated for their effectiveness against various bacterial and fungal strains, with some showing significant inhibitory effects compared to standard drugs. This highlights the potential of these compounds in developing new antimicrobial agents (Akbari et al., 2008).

Mechanism of Action

Target of Action

Similar compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that the electron transition from the pyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione ring to the benzene ring plays a crucial role in its activity .

Biochemical Pathways

Similar compounds have been found to inhibit kinase activity, which plays a crucial role in cell proliferation .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant inhibitory activity against various cell lines .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-10(15)14(11(16)13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRKJXNJFRMWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818894 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2852235.png)

![2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2852242.png)

![1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2852246.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2852247.png)

![3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2852251.png)